2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
Description
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide (molecular weight: 515 g/mol) is a synthetic acetamide derivative featuring a dihydrobenzofuran core linked to a sulfonated piperazine-propyl chain. Its synthesis, as detailed in EP 2 903 618 B1, involves a multi-step procedure analogous to related acetamide derivatives, with structural confirmation via ¹H NMR and mass spectrometry . Key structural motifs include:
- 2,2-Dimethyl-2,3-dihydrobenzofuran: Enhances metabolic stability due to reduced oxidation susceptibility.
- Sulfonylpiperazine-propyl chain: Likely influences solubility and receptor binding.
- Pyridin-2-yl moiety: Potential role in π-π stacking or hydrogen bonding interactions.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-24(2)17-19-7-5-8-20(23(19)33-24)32-18-22(29)26-11-6-16-34(30,31)28-14-12-27(13-15-28)21-9-3-4-10-25-21/h3-5,7-10H,6,11-18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKFXGOMHJPCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide , often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety linked through an ether bond to a piperazine sulfonamide. Its molecular formula is , with a molecular weight of approximately 368.46 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Research indicates that this compound interacts with various biological targets, leading to significant pharmacological effects:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been identified as an inhibitor of IDO, an enzyme involved in the catabolism of tryptophan. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments by preventing immune suppression typically induced by tumor cells.
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine ring enhances its interaction with microbial targets .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α .
In Vitro Studies
Several in vitro studies have highlighted the biological activity of this compound:
- Cancer Cell Lines : In assays involving cancer cell lines, the compound demonstrated cytotoxic effects at low micromolar concentrations. It was particularly effective against prostate cancer cells, inhibiting cell proliferation and inducing apoptosis .
- Cytokine Secretion : A study assessed the impact on cytokine secretion in LPS-stimulated human monocyte-derived macrophages, showing significant reductions in IL-1β levels upon treatment with the compound .
In Vivo Studies
In vivo studies further corroborate the efficacy observed in vitro:
- Mouse Models : The compound was tested in mouse models for its ability to reduce IL-1β secretion during endotoxemia. Results indicated a dose-dependent reduction in plasma IL-1β levels following administration, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that introduce functional groups conducive to its biological activity:
| Synthetic Route | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran Etherification | Benzofuran + Alkyl halide | High |
| Piperazine Sulfonamide Formation | Piperazine + Sulfonyl chloride | Moderate |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzofuran and piperazine have been studied for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Case Study : A related compound was shown to induce apoptosis in cancer cells by inhibiting c-MYC expression, a critical factor in tumorigenesis. This suggests that the target compound may also exhibit similar mechanisms of action, warranting further investigation through in vitro and in vivo studies .
Neurological Disorders
The incorporation of piperazine and pyridine rings in the structure has been linked to neuroprotective effects. Compounds with these moieties have been evaluated for their potential to modulate neurotransmitter systems and provide therapeutic effects against conditions such as anxiety and depression.
Research Findings : Studies have demonstrated that piperazine derivatives can enhance serotonergic activity, which is crucial for mood regulation. This opens avenues for exploring the compound's efficacy in treating mood disorders .
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit inflammatory pathways and cytokine production.
Evidence : In models of inflammation, related compounds have shown the ability to reduce markers of inflammation significantly. This suggests that the target compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and amide groups undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | Concentrated HCl (6M), reflux, 8h | Sulfonic acid derivative + propylamine + 2,2-dimethyl-2,3-dihydrobenzofuran | 72% | |
| Basic hydrolysis | NaOH (10% aq.), 80°C, 12h | Sodium sulfonate + acetamide cleavage products | 68% |
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Key Insight : Acidic conditions predominantly cleave the sulfonamide bond, while basic hydrolysis targets both sulfonamide and amide groups, yielding fragmented products.
Oxidation Reactions
The sulfur atom in the sulfonamide group and the pyridine ring are susceptible to oxidation.
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Analytical Confirmation : Oxidation products are characterized by distinct shifts in NMR spectra (e.g., sulfone: δ 3.8–4.2 ppm for SO₂ group).
Reduction Reactions
The amide and sulfonamide functionalities can be reduced under specific conditions.
-
Mechanism : LiAlH₄ selectively reduces the amide to an amine without affecting the sulfonamide group, whereas NaBH₄/I₂ partially reduces the sulfonamide to a thioether .
Functional Group Modifications
The piperazine and pyridine moieties enable further derivatization.
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Synthetic Utility : Alkylation of the piperazine nitrogen improves pharmacokinetic properties, while pyridine metalation enables tailored functionalization .
Stability Under Physiological Conditions
The compound’s stability in biological matrices influences its therapeutic potential.
| Condition | pH | Temperature | Degradation Products | Half-Life | References |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Hydrolyzed amide + sulfonic acid | 2.1h | |
| Simulated intestinal fluid | 6.8 | 37°C | Intact compound (≥95%) | >24h |
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Implication : Rapid degradation in acidic environments necessitates enteric coating for oral delivery.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Structural Similarities
- Piperazine Motifs : Present in the target compound and –3. Piperazine enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Aromatic Systems : Pyridin-2-yl (target, ) and dihydrobenzofuran (target) contribute to π-system interactions, critical for target binding.
Divergences
- Core Scaffolds : The target compound’s dihydrobenzofuran distinguishes it from pyrrolidinediones () and succinic acid imides (). This may confer greater metabolic stability.
- Sulfonyl Group : Unique to the target compound and , sulfonyl groups often enhance binding affinity through polar interactions.
- Synthetic Complexity : The target compound requires multi-step synthesis (similar to ), while uses a high-yield multicomponent reaction.
Pharmacological Implications
- Anticonvulsant Potential: Compounds in and show efficacy in MES/sc Met models, but the target compound’s dihydrobenzofuran may modulate CNS penetration differently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
